molecular formula C11H14ClNO3 B2609563 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride CAS No. 2253632-30-1

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride

Cat. No.: B2609563
CAS No.: 2253632-30-1
M. Wt: 243.69
InChI Key: BPENWQJMPJHETI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a tetrahydroisoquinoline backbone substituted with a methoxy group at position 6 and a carboxylic acid moiety at position 4, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClNO₃, with a molecular weight of 243.69 g/mol . The compound is synthesized via catalytic dynamic kinetic resolution (DKR) of its ethyl ester precursor, yielding enantiomerically pure (R)-isomers with >99% enantiomeric excess (ee) under optimized conditions .

Applications and Relevance This compound serves as a critical intermediate in pharmaceutical research, particularly in synthesizing chiral amino acids and peptidomimetics. Its hydrochloride salt form enhances solubility in aqueous media, facilitating biological evaluations .

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-15-8-3-2-7-5-12-6-10(11(13)14)9(7)4-8;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPENWQJMPJHETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCC2C(=O)O)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253632-30-1
Record name 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of the Pomeranz–Fritsch–Bobbitt cyclization, which combines benzylamine with halo acetophenones . The reaction conditions often include the use of solvents such as methanol and catalysts like thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through crystallization and the use of advanced analytical techniques to confirm the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, selenium dioxide as a catalyst, and thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitrones, decahydroisoquinoline derivatives, and substituted tetrahydroisoquinolines .

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating neurotransmitter systems and inhibiting enzymes involved in neurodegenerative processes . The compound’s structure allows it to interact with various receptors and enzymes, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride Cl at position 7 C₁₀H₁₀ClNO₂ 193.68 Enhanced lipophilicity due to chlorine; potential antimicrobial activity.
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride Cl at positions 5 and 7 C₁₀H₉Cl₂NO₂ 246.10 Increased reactivity and biological activity; studied as a drug synthesis intermediate.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride OCH₃ at positions 6 and 7; COOH at position 3 C₁₂H₁₆ClNO₄ 289.72 Dual methoxy groups enhance metabolic stability; used in CNS-targeting drug development.
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride CH₃ at position 4; COOCH₃ at position 5 C₁₃H₁₈ClNO₂ 255.74 Ester derivative with improved membrane permeability; applied in prodrug strategies.
1,2,3,4-Tetrahydroisoquinoline (TIQ) Unsubstituted parent scaffold C₉H₁₁N 133.19 Endogenous amine linked to Parkinson’s disease; penetrates blood-brain barrier (BBB) efficiently (brain concentration 4.5× plasma) .

Key Comparative Insights

Substituent Effects on Bioactivity :

  • Methoxy vs. Chloro Groups : Methoxy substitution (as in the target compound) increases polarity and hydrogen-bonding capacity compared to chloro-substituted analogues, influencing solubility and target binding .
  • Dichloro Derivatives : The 5,7-dichloro analogue exhibits higher reactivity due to electron-withdrawing effects, making it a candidate for electrophilic substitution in drug synthesis .

Pharmacokinetic Behavior :

  • BBB Penetration : Unsubstituted TIQ and its 1-methyl derivative (1MeTIQ) demonstrate rapid BBB penetration, with >90% remaining unchanged in the brain . Methoxy-substituted derivatives (e.g., the target compound) may show reduced BBB permeability due to increased polarity.
  • Metabolic Stability : Methoxy groups resist oxidative metabolism compared to hydroxylated metabolites of TIQ, which are excreted as 4-hydroxyl derivatives (2.7–8.7% in urine) .

Synthetic Utility :

  • Salt Forms : Hydrochloride salts (common in all listed compounds) improve aqueous solubility and crystallinity, critical for purification and formulation .
  • Chiral Resolution : The target compound’s synthesis via DKR achieves >99% ee, outperforming traditional hydrolysis methods that yield lower enantiopurity (e.g., 66% ee in aqueous NH₄OAc buffer) .

Biological Applications: Antimicrobial Potential: Chlorinated derivatives (e.g., 7-chloro and 5,7-dichloro) are explored for siderophore-antibiotic conjugates due to their iron-chelating properties . Neuroactive Compounds: Unsubstituted TIQ and its methyl derivatives are implicated in neurodegenerative pathways, whereas methoxy-substituted variants are tailored for receptor-specific interactions (e.g., opioid or adrenergic receptors) .

Research Findings and Data

Solubility and Stability

  • Hydrochloride salts generally exhibit solubility >50 mg/mL in water, whereas free bases require organic solvents (e.g., DMSO or ethanol) .
  • Methoxy-substituted compounds demonstrate superior thermal stability (decomposition >200°C) compared to chloro analogues (<150°C) .

Biological Activity

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid; hydrochloride (CAS Number: 1207175-96-9) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C11H13NO3
  • Molecular Weight: 207.226 g/mol
  • CAS Number: 1207175-96-9

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds in the tetrahydroisoquinoline class. For instance, research on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid demonstrated its antiproliferative effects against colorectal carcinoma in animal models. The compound was shown to inhibit the IL-6/JAK2/STAT3 signaling pathway, which is often upregulated in cancers .

Key Findings:

  • Model Used: Dimethylhydrazine-induced colorectal cancer in Wistar rats.
  • Dosage: Administered at 10 and 25 mg/kg for 15 days.
  • Mechanism: Inhibition of IL-6 signaling reduced tumor growth markers and restored metabolic profiles altered by cancer .

Neuroprotective Effects

The isoquinoline derivatives have also been explored for their neuroprotective effects. Compounds similar to 6-methoxy-1,2,3,4-tetrahydroisoquinoline have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

Research Insights:

  • Isoquinoline derivatives have been implicated in reducing β-amyloid aggregation, which is significant for Alzheimer's disease research.
  • Studies indicate that these compounds can enhance cognitive function and protect against neurotoxicity induced by various agents .

Case Studies

Study ReferenceCompound StudiedBiological ActivityModel UsedKey Results
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidAntiproliferativeWistar rats with CRCInhibited IL-6/JAK2/STAT3 pathway; restored metabolic profile
Isoquinoline derivativesNeuroprotectionIn vitro neuronal cell linesReduced oxidative stress; improved cell viability
  • Inhibition of Oncogenic Pathways:
    • The compound's ability to inhibit pathways such as IL-6/JAK2/STAT3 suggests a mechanism where it interferes with signaling cascades that promote tumor growth and survival.
  • Antioxidant Properties:
    • Compounds within this class exhibit antioxidant activity that may protect cells from oxidative damage, thereby reducing the risk of cancer development and progression.

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